

Spectroscopic Profile of 1-Ethyl-2,4-dinitrobenzene: A Technical Guide

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Compound of Interest

Compound Name: **1-Ethyl-2,4-dinitrobenzene**

Cat. No.: **B186726**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Ethyl-2,4-dinitrobenzene** (C8H8N2O4, Molar Mass: 196.16 g/mol). Due to the limited availability of public, experimentally-verified spectra for this specific compound, this guide presents a combination of predicted data based on established principles of spectroscopy for nitroaromatic compounds and general experimental protocols. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of **1-Ethyl-2,4-dinitrobenzene** in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **1-Ethyl-2,4-dinitrobenzene** based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.80	d	1H	H-3
~8.40	dd	1H	H-5
~7.60	d	1H	H-6
~3.00	q	2H	-CH ₂ - (Ethyl)
~1.40	t	3H	-CH ₃ (Ethyl)

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~150.0	C-1
~148.0	C-2
~145.0	C-4
~128.0	C-5
~122.0	C-3
~120.0	C-6
~28.0	-CH ₂ - (Ethyl)
~15.0	-CH ₃ (Ethyl)

Infrared (IR) Spectroscopy

Table 3: Predicted Significant IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	C-H stretch (Aromatic)
~2970 - 2850	Medium	C-H stretch (Aliphatic)
~1600, ~1475	Medium	C=C stretch (Aromatic ring)
~1540 - 1520	Strong	N-O asymmetric stretch (NO ₂) **
~1350 - 1330	Strong	N-O symmetric stretch (NO ₂) **
~840	Strong	C-H out-of-plane bend (Aromatic)
~740	Strong	C-N stretch

Mass Spectrometry (MS)

Table 4: Predicted Major Mass Fragments (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
196	High	[M] ⁺ (Molecular ion)
181	Moderate	[M - CH ₃] ⁺
167	Moderate	[M - C ₂ H ₅] ⁺
150	Moderate	[M - NO ₂] ⁺
120	Low	[M - NO ₂ - NO] ⁺
104	Low	[C ₇ H ₆ O] ⁺
76	Moderate	[C ₆ H ₄] ⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are generalized for nitroaromatic compounds and can be adapted for

1-Ethyl-2,4-dinitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Ethyl-2,4-dinitrobenzene** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence (e.g., zg30).
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
 - Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
 - A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):

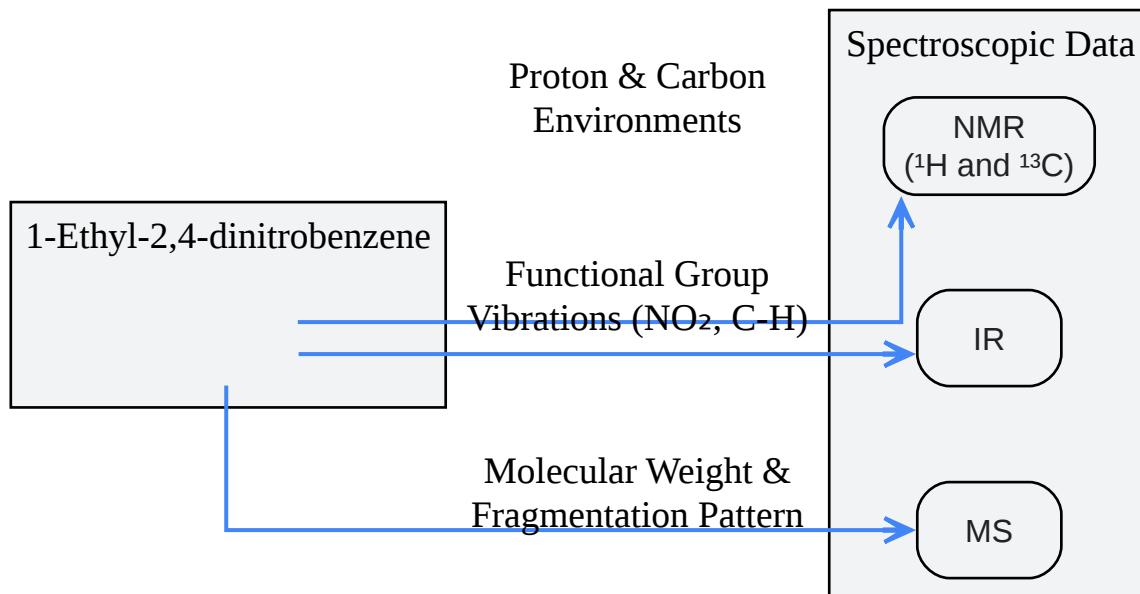
- Grind a small amount (1-2 mg) of **1-Ethyl-2,4-dinitrobenzene** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over the range of 4000-400 cm^{-1} .
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **1-Ethyl-2,4-dinitrobenzene** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), inject the sample onto a suitable GC column (e.g., a non-polar capillary column) for separation prior to ionization.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-250 amu).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

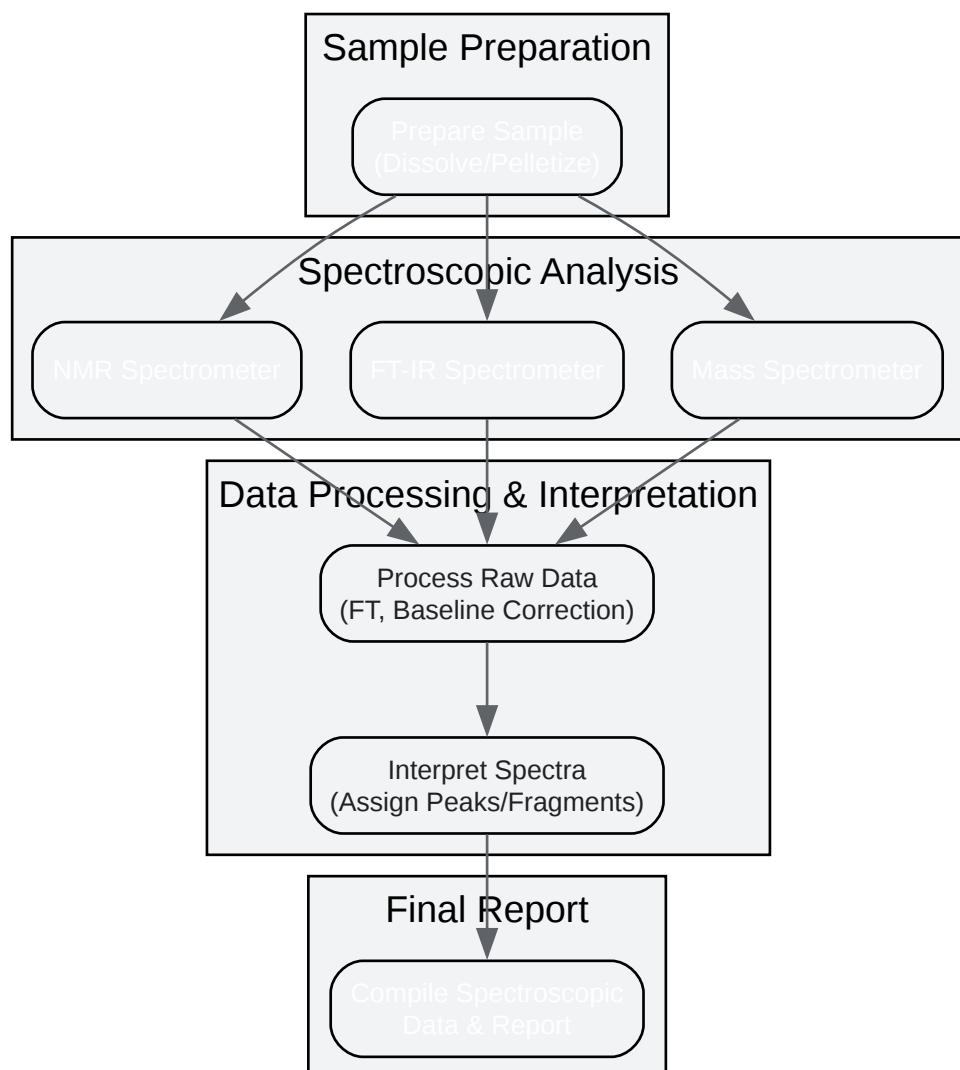
Visualizations

The following diagrams illustrate the structure of **1-Ethyl-2,4-dinitrobenzene** and a general workflow for its spectroscopic analysis.



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Caption: Molecular structure and its correlation with key spectroscopic data.



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Caption: General experimental workflow for spectroscopic analysis.

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